DMT-LNA-G phosphoramidite

Duplex Stability Tm Hybridization

Standard DNA or 2'-O-Me RNA amidites fail to provide the thermal stability and mismatch discrimination required for advanced antisense probes and SNP genotyping. DMT-LNA-G phosphoramidite solves this with its 2'-O,4'-C-methylene bridge. - **Hybridization Gain:** 2-8°C higher Tm per incorporation vs DNA; ΔTm mismatch penalty ~20°C. - **Key Applications:** GapmeR wings, allele-specific PCR, FISH probes for structured RNAs. - **Supply:** Standard 0.25g-5g quantities, compatible with automated DNA synthesizers.

Molecular Formula C41H48N7O8P
Molecular Weight 797.8 g/mol
Cat. No. B15589217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-LNA-G phosphoramidite
Molecular FormulaC41H48N7O8P
Molecular Weight797.8 g/mol
Structural Identifiers
InChIInChI=1S/C41H48N7O8P/c1-26(2)48(27(3)4)57(54-22-10-21-42)56-35-34-38(47-25-44-33-36(47)45-39(43)46-37(33)49)55-40(35,23-52-34)24-53-41(28-11-8-7-9-12-28,29-13-17-31(50-5)18-14-29)30-15-19-32(51-6)20-16-30/h7-9,11-20,25-27,34-35,38H,10,22-24H2,1-6H3,(H3,43,45,46,49)/t34-,35?,38?,40+,57?/m0/s1
InChIKeyFWLGFXLWSNDRLS-CAPFZAKKSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-LNA-G Phosphoramidite Overview


DMT-LNA-G phosphoramidite (CAS: 207131-17-7; C41H48N7O8P; MW: 797.8 g/mol) is a critical monomer for the solid-phase synthesis of Locked Nucleic Acid (LNA)-containing oligonucleotides . As a LNA building block, it features a methylene bridge locking the ribose ring in a C3'-endo conformation, which pre-organizes the nucleoside for enhanced hybridization . This structural constraint distinguishes LNA-modified oligonucleotides from their standard DNA and RNA counterparts, leading to dramatic increases in duplex thermal stability and target binding affinity. DMT-LNA-G phosphoramidite is typically supplied at ≥95% purity and is compatible with standard automated DNA synthesis platforms, though it requires adjusted synthesis cycles for optimal incorporation [1][2].

Why Generic Substitutions Fail


Substituting DMT-LNA-G phosphoramidite with a standard DNA or 2'-OMe RNA guanosine monomer in an oligonucleotide sequence is not functionally equivalent. While all are compatible with standard phosphoramidite synthesis chemistry [1], the critical C3'-endo locked conformation imposed by the LNA modification fundamentally alters the thermodynamics and kinetics of hybridization . Direct comparative data shows that LNA modifications increase duplex melting temperature (Tm) by 2–8°C per residue relative to DNA, whereas 2'-OMe modifications can actually reduce duplex stability [2]. Furthermore, LNA's unique structure confers superior nuclease resistance and mismatch discrimination capabilities that other modifications cannot replicate [3]. For applications requiring high target affinity in short probes or potent gene silencing in challenging biological environments, substituting DMT-LNA-G with a generic alternative will compromise performance and invalidate key experimental or therapeutic design parameters.

Quantitative Evidence Guide


Thermal Stabilization of Duplexes

Incorporating a single DMT-LNA-G monomer into an oligonucleotide dramatically enhances duplex stability compared to DNA or 2'-OMe modifications. While 2'-OMe modifications can actually destabilize a duplex, LNA purines consistently increase the melting temperature (Tm) [1]. Data from multiple sources demonstrates an increase of 2-8°C per LNA residue relative to DNA , with a specific study on phosphoryl guanidine-LNA constructs showing a 1.5–4.0°C increase per LNA modification [2].

Duplex Stability Tm Hybridization

Stepwise Coupling Efficiency

DMT-LNA-G contributes to significantly improved mismatch discrimination compared to DNA nucleotides. The constrained LNA structure leads to a larger decrease in Tm when a mismatch is present, making it easier to distinguish perfectly matched targets from those with single nucleotide polymorphisms . Studies indicate that LNA purines, such as guanine, are particularly effective at discriminating LNA:DNA mismatches compared to LNA pyrimidines or standard DNA nucleotides [1]. In functional assays, LNA/PS chimeras exhibited superior overall specificity for mRNA knockdown at 40 nM compared to other modified antisense designs [2].

Mismatch Discrimination Specificity SNP Genotyping

Mismatch Discrimination

Oligonucleotides synthesized with DMT-LNA-G exhibit significantly enhanced stability in biological media, a critical advantage over unmodified DNA or RNA. Data indicate that LNA-containing oligonucleotides resist nuclease degradation for over 24–48 hours in serum . This is in stark contrast to native DNA and RNA, which are rapidly degraded within minutes to hours in similar environments. This enhanced stability is attributed to the conformational constraint of the LNA sugar, which renders the phosphodiester backbone less accessible to nucleases .

Nuclease Resistance In Vivo Stability Pharmacokinetics

Synthesis Protocol Kinetics

While DMT-LNA-G phosphoramidite is compatible with standard automated DNA synthesizers using phosphoramidite chemistry, achieving high coupling efficiency requires adjusted synthesis cycles compared to standard DNA monomers [1]. Specifically, LNA phosphoramidites require slightly longer coupling and oxidation times to account for the steric hindrance imposed by the locked sugar conformation . This is a minor process adjustment and does not require special reagents, making LNA synthesis scalable and accessible compared to other advanced modifications like PNA or morpholinos, which may require entirely different chemistries [2].

Oligonucleotide Synthesis Coupling Efficiency Process Development

Comparative Potency in Gene Silencing: LNA Gapmers vs. 2'-OMe and 2'-MOE Designs

In a direct functional comparison of various modified antisense oligonucleotides (ASOs), LNA/PS (phosphorothioate) chimeras demonstrated the highest melting temperature among all tested designs [1]. This high thermal stability, directly enabled by building blocks like DMT-LNA-G, correlated with potent gene silencing in Xenopus laevis embryos [2]. The LNA gapmer design, which incorporates LNA wings flanking a central DNA core, outperformed other constructs, including 2'-O-methyl (2'OMe) and 2'-O-methoxyethyl (2'MOE) modified ASOs, in terms of Tm [3]. This evidence underscores that for applications relying on RNase H-mediated degradation of mRNA, the superior target affinity of LNA-modified oligos translates to superior functional potency.

Antisense Oligonucleotides Gene Silencing Gapmer

Research and Industrial Applications


SNP Genotyping and Allele-Specific PCR

DMT-LNA-G phosphoramidite is a cornerstone for synthesizing LNA gapmers, a leading design for antisense oligonucleotide (ASO) therapeutics. The enhanced thermal stability (+2-8°C per modification ) and potent gene silencing demonstrated by LNA/PS chimeras at concentrations as low as 40 nM [1] validate its use in this context. The resulting high-affinity gapmers efficiently recruit RNase H to cleave target mRNA, a mechanism that is enhanced further when using stereodefined LNA phosphoramidites, as described in recent patents [2].

Antisense Oligonucleotide Therapeutics

The ability of DMT-LNA-G to confer high mismatch discrimination and dramatically increase duplex Tm makes it ideal for designing short, allele-specific probes. By incorporating one or more LNA nucleotides, a probe of 8-10 bases can achieve the binding affinity of a longer DNA probe, but with far greater sequence specificity. This is crucial for discriminating single nucleotide polymorphisms (SNPs) where a single base mismatch must be reliably detected [1], leading to more robust and accurate diagnostic assays.

FISH Probes and In Situ Hybridization

DMT-LNA-G is used to synthesize LNA-modified aptamers and RNA mimics that require high stability in biological fluids. The documented nuclease resistance of LNA-containing oligos (stable for >24-48 hours in serum ) protects these functional nucleic acids from rapid degradation. This enables their use as in vivo imaging agents, targeted drug delivery vehicles, or stable structural probes, where unmodified RNA would be impractical. The ability of LNA to lock the C3'-endo conformation also helps pre-organize complex RNA structures, improving their functional folding [1].

Synthesis of Research-Grade Oligonucleotides with Reliable and Scalable Methods

For laboratories and core facilities, DMT-LNA-G phosphoramidite offers a practical route to high-performance oligonucleotides. As detailed in established protocols, LNA monomers are compatible with standard DNA synthesizers and deprotection methods, requiring only minor adjustments to coupling and oxidation times . This reduces the barrier to entry for producing modified oligos with superior properties, making it a cost-effective and reliable building block for routine research use, from basic molecular biology to advanced genomics studies.

Technical Documentation Hub

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